2-Chloro-4,6-dinitrophenol
Overview
Description
2-Chloro-4,6-dinitrophenol (2,4-DNP) is a chemical compound which is primarily used as a reagent in laboratory experiments. It is a yellow crystalline solid that is insoluble in water and has a melting point of approximately 150°C. The compound is a derivative of phenol, and its chemical formula is C6H2Cl2N2O4. 2,4-DNP is used as a reagent in a variety of laboratory experiments, including the synthesis of organic compounds, the detection of metals and other elements, and the determination of the structure of organic molecules. In addition, 2,4-DNP has been studied for its potential use in medical applications.
Scientific Research Applications
Voltammetric Analysis
The voltammetric behavior of 2-methyl-4,6-dinitrophenol, closely related to 2-Chloro-4,6-dinitrophenol, has been studied using a modified carbon paste electrode. The research revealed that hidepowder as a modifier provided the best results, indicating the potential of these compounds in electroanalytical chemistry (Cordero-Rando et al., 1998).
Anaerobic Biodegradability
Studies have shown that compounds like 2-methyl-4,6-dinitrophenol, which is structurally similar to 2-Chloro-4,6-dinitrophenol, exhibit varying degrees of anaerobic biodegradability and toxicity in methanogenic conditions. Such research is essential for understanding the environmental impact and treatment of industrial effluents containing these compounds (O'Connor & Young, 1989).
Microbial Degradation
Research involving Rhodococcus erythropolis HL 24-1 has demonstrated its ability to degrade 2-chloro-4,6-dinitrophenol, utilizing it as a sole nitrogen, carbon, and energy source under aerobic conditions. This indicates the potential use of specific microbes in the bioremediation of environments contaminated with such compounds (Lenke & Knackmuss, 1996).
Herbicide Research
Studies on 4,6-dinitro-o-cresol, a compound similar to 2-Chloro-4,6-dinitrophenol, have shown its inhibitory effects on photosynthetic electron transfer in chloroplasts, highlighting its potential as a herbicide (van Rensen et al., 1977).
Spectrophotometry Applications
2,4-Dinitrophenol and related compounds have been used as reagents in ion-pair extraction spectrophotometry, indicating their utility in analytical chemistry for the detection and monitoring of cationic tensides in environmental samples (Kubíček, 2005).
Environmental Impact
Research on 2,4-dinitrophenol, closely related to 2-Chloro-4,6-dinitrophenol, has shown its effects on activated sludge, which is crucial for understanding its impact on wastewater treatment processes. This knowledge is vital for managing the disposal and treatment of industrialwastes containing such compounds (Rich & Yates, 1955).
Optical Chemical Sensing
A bifurcated optical fiber-based chemical sensor for 2,6-dinitrophenol, which is structurally related to 2-Chloro-4,6-dinitrophenol, has been developed using a novel functional polymer. This sensor exhibits high selectivity and sensitivity, demonstrating the potential application of dinitrophenols in the development of sensors for environmental monitoring (Wang et al., 2006).
Adsorption Studies
Activated carbon fibers have been used for the adsorption of various substituted phenols including 2,4-dinitrophenol. These studies are relevant for understanding the adsorption behaviors of 2-Chloro-4,6-dinitrophenol, aiding in the development of methods for removing these compounds from water and other mediums (Liu et al., 2010).
Structural and Vibrational Studies
Research on the structural, vibrational, and thermodynamic properties of various dinitrophenols including 2,4-dinitrophenol has been conducted using density functional theory. Such studies provide insights into the molecular properties of 2-Chloro-4,6-dinitrophenol, which can be critical in designing applications around this compound (Zhu et al., 2009).
Biodegradation Kinetics
The kinetics of biodegradation of substituted phenolics including 2,4-dinitrophenol has been evaluated using electrolytic respirometers. Understanding the biodegradation kinetics of 2-Chloro-4,6-dinitrophenol can be important for environmental remediation efforts (Brown et al., 1990).
properties
IUPAC Name |
2-chloro-4,6-dinitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBCIXWBAPIVDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241548 | |
Record name | Phenol, 2-chloro-4,6-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dinitrophenol | |
CAS RN |
946-31-6 | |
Record name | 2-Chloro-4,6-dinitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-chloro-4,6-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4,6-dinitrophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4,6-dinitrophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4,6-dinitrophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2-chloro-4,6-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4,6-dinitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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